molecular formula C9H5BrOS2 B15276550 (5-Bromothiophen-2-yl)(thiophen-2-yl)methanone

(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone

Cat. No.: B15276550
M. Wt: 273.2 g/mol
InChI Key: IVJKVYXVAXNHCC-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 5-position of one thiophene ring and a methanone group linking it to another thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)(thiophen-2-yl)methanone typically involves the bromination of thiophene derivatives followed by a coupling reaction. One common method involves the bromination of thiophene-2-carboxaldehyde to produce 5-bromo-2-thiophenecarboxaldehyde . This intermediate is then subjected to a coupling reaction with thiophene-2-ylmethanone under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination and coupling reactions, similar to the laboratory synthesis but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Reduction Products: Thiophene thiols and other reduced forms.

    Coupling Products: Complex thiophene derivatives with extended conjugation.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is unique due to its specific substitution pattern and the presence of a methanone linkage between two thiophene rings. This structure imparts distinct electronic and steric properties, making it valuable for various applications in organic synthesis and material science .

Properties

Molecular Formula

C9H5BrOS2

Molecular Weight

273.2 g/mol

IUPAC Name

(5-bromothiophen-2-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C9H5BrOS2/c10-8-4-3-7(13-8)9(11)6-2-1-5-12-6/h1-5H

InChI Key

IVJKVYXVAXNHCC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)Br

Origin of Product

United States

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